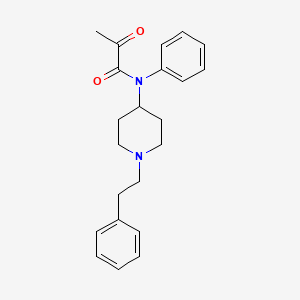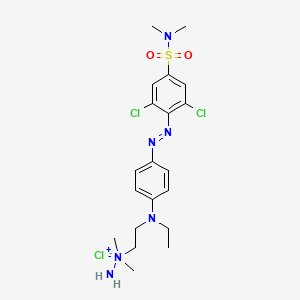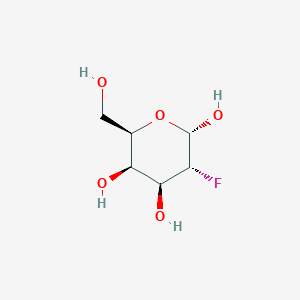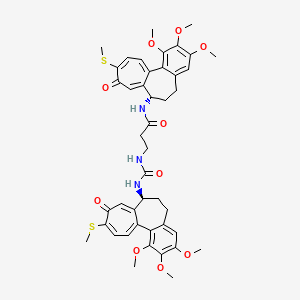
Tiocol 54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiocol 54 is a compound primarily used in the color anodizing of titanium and titanium alloys. This process is essential in various industries, including medical technology, where it is used to color-code implants and instruments. The color anodizing process not only enhances the aesthetic appeal of the titanium components but also improves their corrosion resistance and biocompatibility .
Métodos De Preparación
The preparation of Tiocol 54 involves an electrochemical process that builds up an oxide layer on the cleaned titanium or titanium alloy components. The process parameters must be precisely controlled to achieve the desired oxide layer thickness, which can range from 10 to 300 nanometers . The process includes several steps such as mechanical pre-treatment, cleaning, pickling, power rinsing, and anodizing .
Análisis De Reacciones Químicas
Tiocol 54 undergoes several types of chemical reactions during the anodizing process:
Oxidation: The primary reaction involves the oxidation of titanium to form a titanium oxide layer.
Electrochemical Reactions: The thickness of the oxide layer is controlled electrochemically by applying direct voltage.
Interference Effect: The oxide layer causes an interference effect that makes the surfaces appear in a wide spectrum of colors.
Aplicaciones Científicas De Investigación
Tiocol 54 has several scientific research applications:
Medical Technology: It is used to color-code medical implants and instruments, making it easier for surgeons to distinguish between different types and sizes of osteosynthesis products.
Biocompatibility: The anodized titanium implants boast excellent biocompatibility and reduced release of alloy elements from the titanium alloy.
Corrosion Resistance: The anodizing process improves the corrosion resistance of titanium components, making them suitable for use in harsh environments.
Mecanismo De Acción
The mechanism of action of Tiocol 54 involves the formation of a titanium oxide layer through an electrochemical process. The implants are connected as an anode in an aqueous electrolyte, and direct voltage is applied to achieve the desired oxide layer thickness. The resulting oxide layer causes an interference effect that produces a colorful appearance on the surface .
Comparación Con Compuestos Similares
Tiocol 54 is unique in its ability to produce a wide spectrum of colors through the interference effect of the oxide layer. Similar compounds used in anodizing processes include:
Propiedades
Número CAS |
361169-05-3 |
|---|---|
Fórmula molecular |
C44H49N3O10S2 |
Peso molecular |
844.0 g/mol |
Nombre IUPAC |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-[[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoylamino]propanamide |
InChI |
InChI=1S/C44H49N3O10S2/c1-52-33-19-23-9-13-29(27-21-31(48)35(58-7)15-11-25(27)38(23)42(56-5)40(33)54-3)46-37(50)17-18-45-44(51)47-30-14-10-24-20-34(53-2)41(55-4)43(57-6)39(24)26-12-16-36(59-8)32(49)22-28(26)30/h11-12,15-16,19-22,29-30H,9-10,13-14,17-18H2,1-8H3,(H,46,50)(H2,45,47,51)/t29-,30-/m0/s1 |
Clave InChI |
KFSQWRCNSHKOCW-KYJUHHDHSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)N[C@H]4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)NC4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


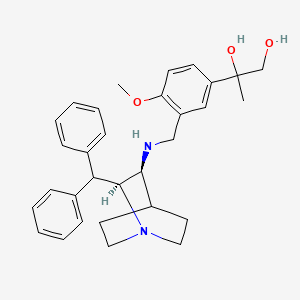
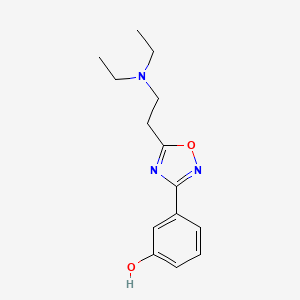
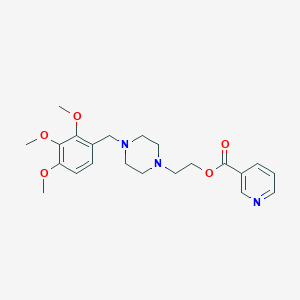
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
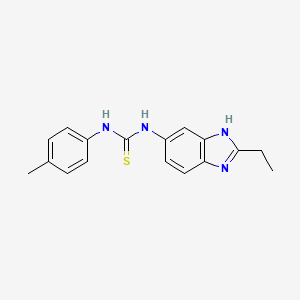
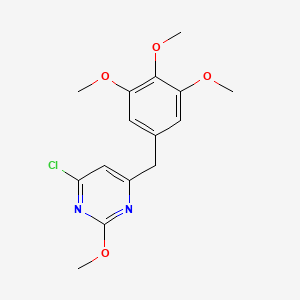
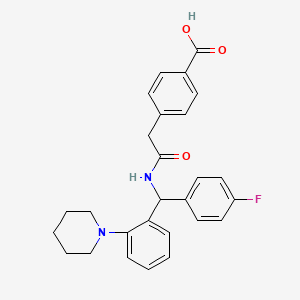

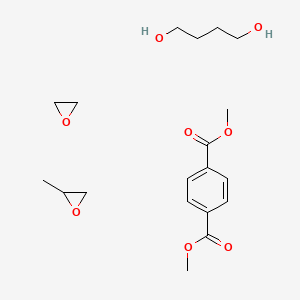
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

